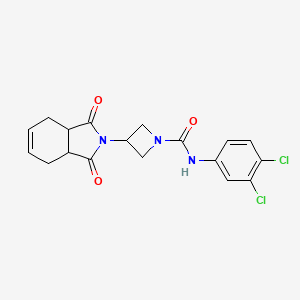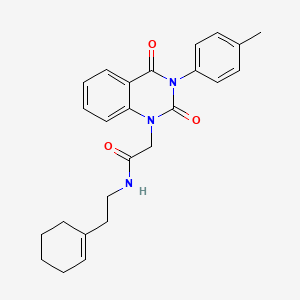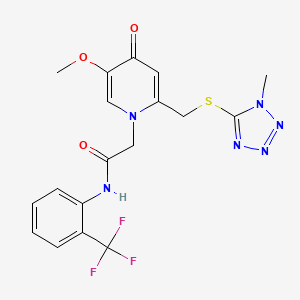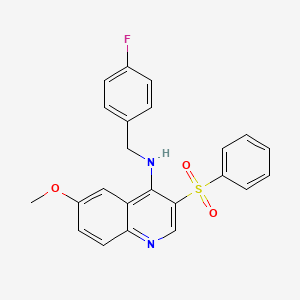
N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Activity
Research into fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, which share structural similarities with the compound , has highlighted their synthesis and potential anti-inflammatory activities. These derivatives were generated through Michael addition reactions and exhibited improved solubility in water or PBS buffer systems. They displayed potential for inhibitory effects on LPS-induced NO secretion, suggesting their utility in anti-inflammatory applications (Sun et al., 2019).
Anticancer Micro-Medicine
Another area of application is in the development of anticancer micro-medicine. A prodrug with a quinoline structure was synthesized and encapsulated using chitosan to create a pH responsive anticancer drug delivery system. This system demonstrated effective cell uptake and the ability to kill cancer cells effectively, indicating a promising approach for chemotherapy of oral cancer (Tian et al., 2018).
Cytotoxic Activities
Isatin derivatives, including compounds structurally related to N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some of these compounds have shown significant in vitro cytotoxic activities, suggesting their potential as cancer therapeutics (Reddy et al., 2013).
Fluorescent Labeling and Biomedical Analysis
The novel fluorophore 6-methoxy-4-quinolone, derived from related compounds, exhibits strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence properties make it suitable for use as a fluorescent labeling reagent in biomedical analysis, offering a tool for determining carboxylic acids (Hirano et al., 2004).
Solid Phase Synthesis
The solid phase synthesis of related compounds, such as 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, introduces a method for creating libraries of compounds with potential therapeutic applications. This synthesis method provides a basis for the development of novel drugs and other functional molecules (Mazurov, 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-29-18-11-12-21-20(13-18)23(26-14-16-7-9-17(24)10-8-16)22(15-25-21)30(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICFAZXTWNGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)
![(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid](/img/structure/B2769302.png)
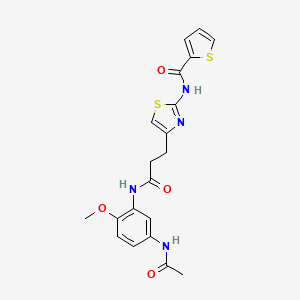
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)

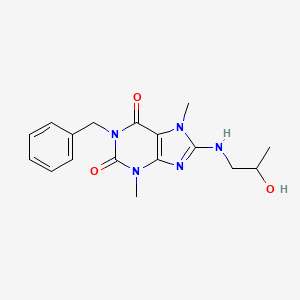

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)
methanone](/img/structure/B2769315.png)
